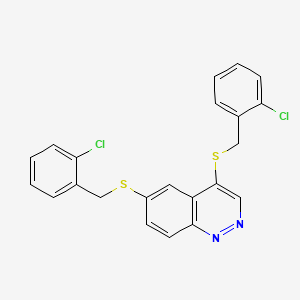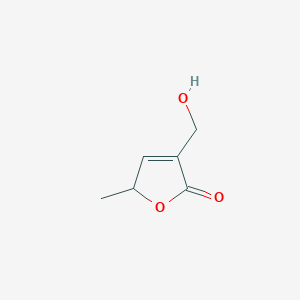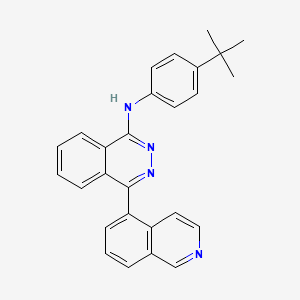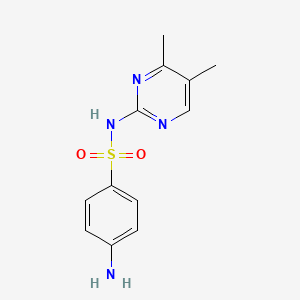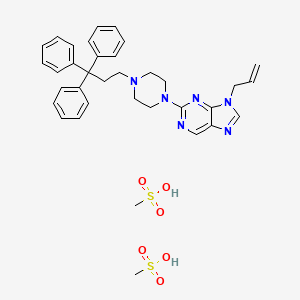
9-Allyl-2-(4-(2-tritylethyl)-1-piperazinyl)-9H-purine dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9-Allyl-2-(4-(2-tritylethyl)-1-piperazinyl)-9H-purine dimethanesulfonate” is a complex organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound features a piperazine ring substituted with a tritylethyl group and an allyl group, making it a unique and potentially valuable molecule in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “9-Allyl-2-(4-(2-tritylethyl)-1-piperazinyl)-9H-purine dimethanesulfonate” typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other precursors.
Substitution with Piperazine: The piperazine ring is introduced through nucleophilic substitution reactions.
Addition of Tritylethyl and Allyl Groups: These groups are added through alkylation reactions using appropriate alkyl halides.
Dimethanesulfonate Formation: The final step involves the reaction of the compound with methanesulfonic acid to form the dimethanesulfonate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the purine ring or the piperazine ring, potentially leading to hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the purine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group could yield epoxides, while reduction of the purine ring could produce dihydropurine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor signaling pathways.
DNA/RNA Interactions: Binding to nucleic acids and affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
9-Allyl-2-(4-(2-phenylethyl)-1-piperazinyl)-9H-purine: Similar structure but with a phenylethyl group instead of a tritylethyl group.
9-Allyl-2-(4-(2-benzylethyl)-1-piperazinyl)-9H-purine: Similar structure but with a benzylethyl group.
Uniqueness
The presence of the tritylethyl group in “9-Allyl-2-(4-(2-tritylethyl)-1-piperazinyl)-9H-purine dimethanesulfonate” may confer unique properties such as increased steric bulk, which could affect its binding affinity and specificity for molecular targets.
Propiedades
Número CAS |
37425-13-1 |
|---|---|
Fórmula molecular |
C35H42N6O6S2 |
Peso molecular |
706.9 g/mol |
Nombre IUPAC |
methanesulfonic acid;9-prop-2-enyl-2-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]purine |
InChI |
InChI=1S/C33H34N6.2CH4O3S/c1-2-19-39-26-35-30-25-34-32(36-31(30)39)38-23-21-37(22-24-38)20-18-33(27-12-6-3-7-13-27,28-14-8-4-9-15-28)29-16-10-5-11-17-29;2*1-5(2,3)4/h2-17,25-26H,1,18-24H2;2*1H3,(H,2,3,4) |
Clave InChI |
YSJYSVDSXWWVGW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.CS(=O)(=O)O.C=CCN1C=NC2=CN=C(N=C21)N3CCN(CC3)CCC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


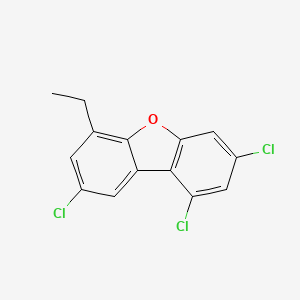
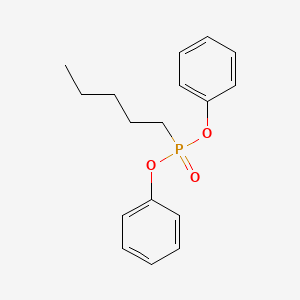
![2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B12904824.png)
![2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B12904828.png)
![5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride](/img/structure/B12904837.png)
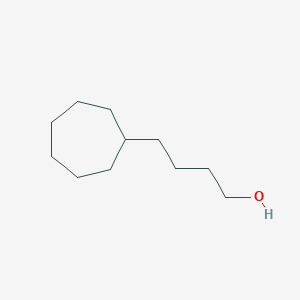
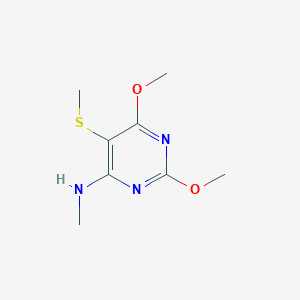
![3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904853.png)
![2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate](/img/structure/B12904858.png)
![3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12904859.png)
